molecular formula C16H14N2O3 B2988044 4-(3-methoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 915874-12-3

4-(3-methoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B2988044
CAS RN: 915874-12-3
M. Wt: 282.299
InChI Key: GSLMMBZUTAWGLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(3-methoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one” is a quinoxaline derivative. Quinoxaline is a heterocyclic compound with a bicyclic structure, which consists of a benzene ring fused to a pyrazine ring. In this compound, the quinoxaline ring is substituted at the 4-position with a 3-methoxybenzoyl group .


Molecular Structure Analysis

The molecular structure of this compound would consist of a quinoxaline core with a 3-methoxybenzoyl substituent at the 4-position. The presence of the carbonyl group in the benzoyl moiety and the nitrogen atoms in the quinoxaline ring could result in the formation of hydrogen bonds .


Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, particularly at the nitrogen atoms or at the positions ortho to the nitrogen atoms on the benzene ring. The 3-methoxybenzoyl group could also undergo reactions typical of esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carbonyl group and the potential for hydrogen bonding could impact its solubility and boiling/melting points .

Scientific Research Applications

Pharmaceutical Drug Design

The compound’s structure, which includes a quinoxalin-2-one moiety, is of interest in the design of new pharmaceutical drugs. Quinoxaline derivatives are known for their diverse pharmacological activities, including antiviral, antibacterial, and anticancer properties . The methoxybenzoyl group could potentially be modified to enhance drug-receptor interactions, making it a valuable scaffold in medicinal chemistry.

Organic Synthesis

In organic synthesis, this compound could serve as a precursor or intermediate in the construction of complex molecules. Its benzoic acid derivative structure is useful in various synthetic pathways, such as the formation of amides or esters, which are common in many organic compounds .

Material Science

Quinoxaline compounds have applications in material science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). Their electronic properties can be tuned for use in optoelectronic devices .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Quinoxaline derivatives have been studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Safety and Hazards

As with any chemical compound, handling “4-(3-methoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The study of quinoxaline derivatives is an active area of research due to their potential biological activities. Future research could explore the synthesis of this specific compound and its potential biological activities .

properties

IUPAC Name

4-(3-methoxybenzoyl)-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-21-12-6-4-5-11(9-12)16(20)18-10-15(19)17-13-7-2-3-8-14(13)18/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLMMBZUTAWGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-methoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one

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